CG-806

Descripción

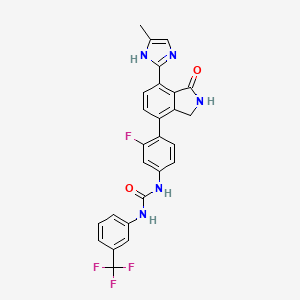

Structure

3D Structure

Propiedades

IUPAC Name |

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLRZWTVMUHQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370466-81-1 | |

| Record name | CG-026806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CG-806 (Luxeptinib): A Multi-Kinase Inhibitor Targeting Key Survival Pathways in Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy characterized by heterogeneous genetic aberrations and frequent development of therapeutic resistance. CG-806 (luxeptinib) is an orally bioavailable, first-in-class, multi-kinase inhibitor demonstrating potent preclinical activity across diverse AML subtypes. This document provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its molecular targets, differential effects based on FMS-like tyrosine kinase 3 (FLT3) mutational status, and the preclinical data supporting its clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential in AML.

Introduction to this compound

This compound is a small molecule inhibitor designed to concurrently target key oncogenic kinases implicated in AML pathogenesis and resistance. Its development was driven by the need to overcome the limitations of existing targeted therapies, particularly for FLT3-mutant AML, which is associated with a poor prognosis.[1][2] Mutations in the FLT3 gene, occurring in approximately 30% of adult AML cases, lead to constitutive activation of pro-survival signaling pathways.[1][2] While several FLT3 inhibitors have been developed, their efficacy can be limited by the emergence of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD) or activation of alternative survival pathways.[1][3] this compound's unique multi-targeted profile offers a promising strategy to address these challenges.[4][5] The drug is currently under investigation in a Phase 1 clinical trial for patients with relapsed or refractory AML and higher-risk myelodysplastic/myeloproliferative neoplasms (NCT04477291).[1][2][3][6]

Core Mechanism of Action: A Tri-Targeting Strategy

This compound exerts its anti-leukemic effects by potently inhibiting a select cluster of kinases critical for AML cell proliferation and survival: FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3][7] This multi-pronged approach leads to a robust and durable response in preclinical models, irrespective of the FLT3 mutational status.[1][2][3][7]

Dual Inhibition in FLT3-Mutant AML

In AML cells harboring FLT3 mutations, such as internal tandem duplications (FLT3-ITD), this compound's primary mechanism involves the potent inhibition of the constitutively active FLT3 receptor. This blockade disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are crucial for leukemic cell growth and survival.[1][8]

Concurrently, this compound's inhibition of BTK plays a significant role, particularly in overcoming resistance mediated by the bone marrow microenvironment.[4][5] BTK signaling has been implicated in protective mechanisms conferred by stromal cells and in the regulation of autophagy, a cellular process that can promote cancer cell survival under stress.[4][5] By co-targeting FLT3 and BTK, this compound effectively abrogates these pro-survival signals, leading to cell cycle arrest and apoptosis.[4][5]

The downstream consequence of this dual inhibition in FLT3-mutated AML cells is a G1 phase cell cycle arrest.[1][3][9] This is associated with the suppression of key signaling molecules including phospho-FLT3, phospho-STAT5, and phospho-ERK.[8]

Aurora Kinase Inhibition in FLT3-Wild-Type AML

A significant advantage of this compound is its potent activity in AML cells that do not carry FLT3 mutations (FLT3-WT). In this context, the primary mechanism of action shifts towards the inhibition of Aurora kinases.[1][4] Aurora kinases are essential regulators of mitotic progression, and their inhibition by this compound leads to a distinct cellular phenotype characterized by G2/M phase cell cycle arrest and the formation of polyploid cells, ultimately culminating in apoptosis.[1][3][4][5][8] This activity against FLT3-WT AML broadens the potential clinical utility of this compound beyond the FLT3-mutant patient population.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing its anti-leukemic activity.

Quantitative Preclinical Data

This compound has demonstrated potent anti-leukemic activity at nanomolar concentrations across a range of AML cell lines with varying FLT3 mutational statuses.

Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | ~1 | [1] |

| MOLM-14 | FLT3-ITD | ~1 | [1] |

| THP-1 | FLT3-WT | ~5 | [1] |

| Ba/F3 FLT3-ITD | FLT3-ITD | 0.82 | [5] |

| Ba/F3 FLT3-WT | FLT3-WT | 11 | [8] |

| Ba/F3 FLT3-ITD+D835Y | FLT3-ITD + TKD | 9.72 | [8] |

| Ba/F3 FLT3-ITD+F691L | FLT3-ITD + TKD | 0.43 | [8] |

Table 2: Kinase Inhibitory Activity of this compound (Cell-Free Assays)

| Kinase Target | IC50 (nM) | Reference |

| FLT3-ITD | 0.82 | [5] |

| BTK | 5.0 | [5] |

| Aurora A | 0.38 | [5] |

Synergistic Combinations

Preclinical studies have explored the potential for synergistic anti-leukemic activity when this compound is combined with other targeted agents. Notably, co-treatment with the BCL-2 inhibitor venetoclax (B612062) or an MCL-1 inhibitor resulted in profoundly enhanced cytotoxic effects in AML cells.[1][7] This suggests that the multi-kinase inhibition by this compound can be effectively complemented by targeting intrinsic apoptosis pathways, offering a promising avenue for future combination therapies.

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant anti-tumor efficacy in vivo. In murine xenograft models of human AML, oral administration of this compound led to a marked reduction in leukemia burden and a significant extension of survival.[1][4][10][11] These studies have demonstrated the ability of this compound to achieve sustained and effective plasma concentrations, leading to tumor eradication in some models without observable toxicity.[11][12]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTS-based)

-

Cell Seeding: AML cells are seeded in 96-well plates at an appropriate density.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for 72 hours.

-

MTS Reagent Addition: MTS reagent is added to each well and incubated according to the manufacturer's instructions.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V Flow Cytometry)

-

Cell Treatment: AML cells are treated with this compound or vehicle control for a specified duration (e.g., 48 hours).

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

-

Data Quantification: The percentage of apoptotic cells (early and late) is quantified using appropriate gating strategies.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: AML cells are treated with this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Fixation: Cells are harvested, washed, and fixed in ice-cold ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.

Immunoblotting

-

Cell Lysis: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-BTK, phospho-ERK, etc.) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound (luxeptinib) is a promising multi-kinase inhibitor with a unique and potent mechanism of action against AML. By co-targeting FLT3, BTK, and Aurora kinases, it demonstrates robust anti-leukemic activity across a broad spectrum of AML subtypes, including those with resistance-conferring mutations.[1][4][5] The differential effects in FLT3-mutant and FLT3-wild-type AML highlight its versatile therapeutic potential.[1][3] The strong preclinical data, including in vivo efficacy and synergistic potential with other targeted agents, provide a solid rationale for its ongoing clinical investigation as a novel treatment for patients with AML.[1][10]

References

- 1. The multi-kinase inhibitor this compound exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The multi-kinase inhibitor this compound exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concomitant targeting of FLT3 and BTK overcomes FLT3 inhibitor resistance in acute myeloid leukemia through the inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concomitant targeting of FLT3 and BTK overcomes FLT3 inhibitor resistance in acute myeloid leukemia through the inhibition of autophagy | Haematologica [haematologica.org]

- 6. Luxeptinib for AML :: Aptose Biosciences Inc. (APS) [aptose.com]

- 7. The multi-kinase inhibitor this compound exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aptose Presents New Preclinical Data on CG’806 pan-FLT3/pan-BTK Inhibitor at ASH 59th Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]

- 10. Luxeptinib (this compound) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Data On Aptose Biosciences FLT3/BTK Inhibitor CG’806 Presented At AACR Hematologic Malignancies Meeting - BioSpace [biospace.com]

- 12. researchgate.net [researchgate.net]

Luxeptinib: A Technical Guide to its FLT3 and BTK Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK) inhibition profile of Luxeptinib (formerly CG-806). This document consolidates quantitative inhibitory data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

Luxeptinib is a potent, orally bioavailable, non-covalent dual inhibitor of FLT3 and BTK.[1][2] It has demonstrated significant activity against both wild-type and a wide range of clinically relevant mutant forms of these kinases, which are critical drivers in various hematologic malignancies.[3][4] Luxeptinib's mechanism of action involves targeting the ATP-binding pocket of these kinases, thereby blocking their downstream signaling pathways and inducing cell cycle arrest and apoptosis in cancer cells.[2][5] Preclinical and clinical data suggest its potential as a therapeutic agent for acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and other B-cell malignancies.[6][7]

Quantitative Inhibition Profile

The inhibitory activity of Luxeptinib against FLT3 and BTK has been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for Luxeptinib against wild-type and mutant forms of these kinases.

Table 1: Luxeptinib FLT3 Inhibition Profile

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Recombinant Kinase Assays | ||||

| FLT3-Wild Type | Biochemical | 8.7 - 8.8 | 0.2 | [3][8] |

| FLT3-ITD | Biochemical | 0.8 | 3.1 | [3][8] |

| FLT3-D835Y | Biochemical | 0.8 - 4.95 | - | [3][5] |

| FLT3-ITD/D835Y | Biochemical | 1.1 | - | [3] |

| FLT3-ITD/F691L | Biochemical | 16 | - | [3] |

| Cellular Assays | ||||

| MV4-11 (FLT3-ITD) | Proliferation | 0.238 | - | [3] |

| MOLM-13 (FLT3-ITD) | Proliferation | 0.395 | - | [3] |

| Ba/F3 (FLT3-ITD) | Proliferation | 0.2 | - | [3] |

| Ba/F3 (FLT3-D835Y) | Proliferation | 0.5 | - | [3] |

| Ba/F3 (FLT3-ITD/D835Y) | Proliferation | 0.6 | - | [3] |

| Ba/F3 (FLT3-ITD/F691L) | Proliferation | 1.2 | - | [3] |

Table 2: Luxeptinib BTK Inhibition Profile

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Recombinant Kinase Assays | ||||

| BTK-Wild Type | Biochemical | 8.0 - 9.3 | 27 | [4][8] |

| BTK-C481S | Biochemical | 2.5 | 13.1 | [4][8] |

| Cellular Assays | ||||

| MEC-1 (CLL) | Proliferation | 32 | - | [1] |

Signaling Pathways and Mechanism of Action

Luxeptinib exerts its therapeutic effects by inhibiting the catalytic activity of FLT3 and BTK, which are key components of signaling pathways crucial for the survival and proliferation of malignant cells.

FLT3 Signaling Pathway

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to its constitutive activation in AML. This results in the continuous downstream signaling through pathways like RAS/MAPK, PI3K/AKT, and STAT5, promoting leukemic cell proliferation and survival. Luxeptinib inhibits FLT3, thereby blocking these downstream signals.

BTK Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its activation is essential for B-cell proliferation, survival, and differentiation. In B-cell malignancies, aberrant BCR signaling, often driven by overactive BTK, promotes cancer cell growth. Luxeptinib inhibits BTK, thereby disrupting this pro-survival signaling.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the inhibition profile of Luxeptinib.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of Luxeptinib in DMSO.

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant FLT3 or BTK kinase and a suitable substrate in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

-

Reaction Setup:

-

In a 384-well plate, add the Luxeptinib dilutions or vehicle control (DMSO).

-

Add the diluted kinase and substrate mixture to each well.

-

Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP solution. The final ATP concentration is typically at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Calculate the percent inhibition for each Luxeptinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9][10][11]

-

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of Luxeptinib on the viability and proliferation of cancer cell lines that are dependent on FLT3 or BTK signaling.

Detailed Methodology:

-

Cell Seeding:

-

Seed cells (e.g., MV4-11 for FLT3-ITD or MEC-1 for BTK) in a 96-well plate at a predetermined density in complete culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of Luxeptinib in the culture medium.

-

Add the diluted Luxeptinib or vehicle control to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Measurement:

-

Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

-

Data Analysis:

Western Blot Analysis of Phosphorylated FLT3 and BTK

This technique is used to determine the effect of Luxeptinib on the phosphorylation status of FLT3 and BTK, which is a direct measure of their activation.

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured cells (e.g., MV4-11 or Ramos) with various concentrations of Luxeptinib or vehicle for a specified time.

-

Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of FLT3 (e.g., anti-p-FLT3 Tyr591) or BTK (e.g., anti-p-BTK Tyr223).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) FLT3 or BTK protein, and a loading control like β-actin or GAPDH.

-

Quantify the band intensities to determine the relative levels of phosphorylated protein.[6][14][15]

-

Conclusion

Luxeptinib is a potent dual inhibitor of FLT3 and BTK, demonstrating significant and broad activity against wild-type and clinically important mutant forms of these kinases. The data presented in this guide, along with the detailed methodologies, provide a comprehensive technical overview for researchers and drug development professionals. The unique inhibition profile of Luxeptinib supports its ongoing clinical development as a promising therapeutic agent for patients with hematologic malignancies driven by aberrant FLT3 and BTK signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Luxeptinib (this compound) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual BTK/SYK inhibition with this compound (luxeptinib) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Luxeptinib for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

CG-806 (Luxeptinib): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CG-806, also known as luxeptinib (B3323188), is a potent, orally bioavailable, non-covalent, multi-kinase inhibitor targeting key drivers of hematologic malignancies. This technical guide provides an in-depth overview of the molecular structure, properties, and preclinical data of this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals, summarizing critical data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways. This compound exhibits a unique inhibitory profile against FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases, demonstrating broad anti-leukemic activity across various subtypes of acute myeloid leukemia (AML) and B-cell malignancies, irrespective of their mutational status.[1][2] Preclinical studies have demonstrated its ability to overcome resistance to existing targeted therapies, highlighting its potential as a significant therapeutic agent in oncology.

Molecular Structure and Properties

This compound (Luxeptinib) is a synthetic organic small molecule.[3] Its chemical formula is C25H17F4N5O2, with a molecular weight of 495.4 g/mol . The structure of luxeptinib features a central isoindolinone core linked to a fluorinated phenylurea moiety and a methyl-imidazole group.[4] This non-covalent inhibitor is designed to bind to the ATP-binding pocket of its target kinases.

Chemical Name: N-(4-(7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(2,4,6-trifluorophenyl)urea

SMILES: Cc1[nH]c(nc1)-c2ccc(c3c2C(=O)NC3)c4cc(ccc4F)NC(=O)Nc5c(F)cc(F)cc5F

Mechanism of Action

This compound is a multi-kinase inhibitor that potently targets FLT3, BTK, and Aurora kinases, all of which are critical in the pathogenesis of various hematologic malignancies.[1]

-

FLT3 Inhibition: this compound inhibits both wild-type (WT) and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML and are associated with poor prognosis.[4] By inhibiting FLT3, this compound blocks downstream signaling pathways such as STAT5, MAPK (ERK), and AKT, leading to the induction of apoptosis and cell cycle arrest in FLT3-driven leukemia cells.[4]

-

BTK Inhibition: As a potent inhibitor of BTK, this compound disrupts B-cell receptor (BCR) signaling, a crucial pathway for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[5]

-

Aurora Kinase Inhibition: this compound also targets Aurora kinases A and B, which are key regulators of mitosis. Inhibition of Aurora kinases leads to defects in cell division, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.[1]

The compound's ability to co-target these distinct and crucial pathways contributes to its broad and potent anti-cancer activity and its potential to overcome resistance mechanisms that limit the efficacy of single-target agents.[1]

Quantitative Data

Kinase Inhibitory Potency

The inhibitory activity of this compound against a panel of kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against FLT3 and other clinically relevant kinases.

| Kinase Target | IC50 (nM) |

| FLT3-ITD | 0.8[4] |

| FLT3-WT | 8.7[4] |

| FLT3 D835Y (TKD) | 6[4] |

| FLT3-ITD + D835Y | 9[4] |

| FLT3-ITD + F691L | 1[4] |

| BTK | Not explicitly quantified in provided results |

| Aurora A | Not explicitly quantified in provided results |

| Aurora B | Not explicitly quantified in provided results |

| TEC | 139[4] |

| EGFR | >1,000[4] |

Table 1: Kinase Inhibitory Potency of this compound.

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of this compound were evaluated in a panel of human myeloid leukemia cell lines. The IC50 values highlight its potent activity in both FLT3-mutant and FLT3-WT contexts.

| Cell Line | FLT3 Status | IC50 (nM) |

| MV4-11 | FLT3-ITD | 0.238[4] |

| MOLM-13 | FLT3-ITD | 0.395[4] |

| EOL-1 | WT | 0.045[4] |

| NOMO-1 | WT | 20.52[4] |

| KG-1 | WT | 28.69[4] |

| HL60 | WT | 279.60[4] |

| MUTZ-8 | WT | 793.70[4] |

| SKM-1 | WT | 816.10[4] |

| THP-1 | WT | 2,972.0[4] |

| HEL92.1.7 | WT | 4,687.0[4] |

Table 2: Antiproliferative Activity of this compound in Human Myeloid Leukemia Cell Lines.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated the oral bioavailability of this compound.

| Species | Dose | Parameter | Value |

| Mouse | 300 mg/kg twice a day | Cmin | 1.03 ± 0.30 µmol/L[4] |

Table 3: Preclinical Pharmacokinetic Profile of this compound. Note: A complete pharmacokinetic profile including Cmax, Tmax, AUC, and half-life is not publicly available at the time of this report.

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound has been demonstrated in a human AML xenograft model (MV4-11, FLT3-ITD).

| Model | Treatment | Dosing Schedule | Outcome |

| MV4-11 Xenograft | This compound (10, 30, 100, 300 mg/kg) | Oral, twice daily for 28 days | Dose-dependent tumor growth inhibition. Complete tumor suppression in 10 of 11 mice at 300 mg/kg.[4] |

Table 4: In Vivo Efficacy of this compound in an AML Xenograft Model.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways targeted by this compound.

Caption: this compound inhibits FLT3, BTK, and Aurora kinases, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of this compound.

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are based on standard laboratory procedures and the methodologies described in the cited literature.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro potency of this compound against target kinases like FLT3 and BTK.

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for the specific kinase.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of the 2X kinase solution to each well.

-

Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell Viability Assay (MTS Assay)

This protocol is for assessing the antiproliferative effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the wells, typically in a volume that results in the desired final concentration. Include wells with vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Western Blotting for Phosphorylated Proteins

This protocol is for analyzing the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules.

-

Cell Lysis:

-

Treat cells with this compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin).

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

-

Cell Treatment and Fixation:

-

Treat cells with this compound or vehicle for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use the DNA content (PI fluorescence intensity) to gate the cell populations in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound.

-

Cell Treatment:

-

Treat cells with this compound or vehicle for the desired time.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

-

Conclusion

This compound (luxeptinib) is a promising multi-kinase inhibitor with potent activity against key oncogenic drivers in hematologic malignancies. Its ability to co-target FLT3, BTK, and Aurora kinases provides a strong rationale for its clinical development in AML, CLL, and other B-cell cancers, particularly in patients who have developed resistance to existing therapies. The preclinical data summarized in this guide highlight its broad antiproliferative effects, in vivo efficacy, and a mechanism of action that addresses key survival and resistance pathways. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multi-Kinase Inhibitor CG-806: A Technical Overview of its Impact on Downstream Signaling Pathways

For Immediate Distribution

SAN DIEGO, CA – December 20, 2025 – This technical guide provides an in-depth analysis of the downstream signaling pathways affected by CG-806 (luxeptinib), a first-in-class, oral, multi-kinase inhibitor currently under investigation for the treatment of various hematologic malignancies. Developed by Aptose Biosciences, this compound has demonstrated potent activity against key oncogenic drivers, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases (AURK). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the compound's mechanism of action, supported by quantitative data and detailed experimental methodologies.

Introduction

This compound is a small molecule inhibitor designed to target critical signaling nodes implicated in the pathogenesis of acute myeloid leukemia (AML) and B-cell malignancies.[1] Its unique multi-targeted profile allows it to overcome resistance mechanisms associated with single-agent kinase inhibitors. Preclinical studies have demonstrated its superior efficacy in both FLT3-mutant and FLT3-wild-type AML, as well as in various B-cell lymphoma models.[2][3] This guide will delve into the molecular mechanisms underlying the therapeutic potential of this compound.

Mechanism of Action and Core Signaling Pathways

This compound exerts its anti-neoplastic effects by concurrently inhibiting three key classes of kinases: FLT3, BTK, and Aurora kinases. This multi-pronged approach disrupts several pro-survival and proliferative signaling cascades within cancer cells.

-

FLT3 Signaling: this compound potently inhibits both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in AML.[2][4] Inhibition of FLT3 leads to the downregulation of its downstream effectors, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, as well as STAT5.[5] This disruption culminates in the suppression of leukemic cell proliferation and survival.

-

BTK Signaling: In B-cell malignancies, this compound targets BTK, a critical component of the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, this compound effectively blocks the downstream signaling events that promote B-cell proliferation and survival.[5]

-

Aurora Kinase Signaling: this compound also demonstrates potent inhibition of Aurora kinases A and B, which are essential for mitotic progression.[6] Inhibition of Aurora kinases leads to defects in cell division, resulting in G2/M cell cycle arrest and, in some cases, polyploidy and subsequent apoptosis.[5][6]

The simultaneous inhibition of these pathways provides a powerful strategy to induce cancer cell death and circumvent potential resistance mechanisms.

References

- 1. Luxeptinib (this compound) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The multi-kinase inhibitor this compound exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multi-kinase inhibitor this compound exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Aptose Presents New Preclinical Data on CG’806 pan-FLT3/pan-BTK Inhibitor at ASH 59th Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]

- 6. Concomitant targeting of FLT3 and BTK overcomes FLT3 inhibitor resistance in acute myeloid leukemia through the inhibition of autophagy | Haematologica [haematologica.org]

CG-806 (Luxeptinib): A Technical Guide to its Targets and Mechanisms in Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806, also known as luxeptinib, is a first-in-class, oral, multi-kinase inhibitor demonstrating significant promise in the treatment of various hematologic malignancies.[1] Developed by Aptose Biosciences, this compound is designed to overcome the limitations of existing targeted therapies by potently inhibiting key oncogenic drivers, including wild-type and mutated forms of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1][2] This technical guide provides an in-depth overview of this compound's targets, mechanism of action, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Core Targets and Kinase Inhibition Profile

This compound exhibits a unique kinase inhibition profile, potently targeting a cluster of kinases implicated in the pathogenesis of acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and other B-cell malignancies.[1][2] Its primary targets include:

-

FMS-Like Tyrosine Kinase 3 (FLT3): this compound is a pan-FLT3 inhibitor, demonstrating high potency against both wild-type (WT) FLT3 and various clinically relevant mutant forms, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that confer resistance to other FLT3 inhibitors.[3]

-

Bruton's Tyrosine Kinase (BTK): As a non-covalent inhibitor, this compound effectively targets both wild-type BTK and the C481S mutant, a common mechanism of resistance to covalent BTK inhibitors like ibrutinib.[1][2]

-

Aurora Kinases (AuroK): this compound also demonstrates significant inhibitory activity against Aurora kinases, which are involved in cell cycle regulation and are often overexpressed in cancer.[4][5]

The multi-targeted nature of this compound allows it to address the heterogeneity and adaptability of hematologic malignancies, offering a potential therapeutic strategy to overcome drug resistance.[4][5]

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a range of hematologic malignancy cell lines and primary patient samples. The following tables summarize the 50% inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: IC50 Values of this compound in Hematologic Malignancy Cell Lines

| Cell Line | Malignancy | FLT3 Status | BTK Status | IC50 (nM) | Citation(s) |

| MOLM14 | AML | ITD | - | ~1 | |

| MV4-11 | AML | ITD | - | ~1 | |

| THP-1 | AML | WT | - | ~5 | |

| Ba/F3-FLT3-ITD | Murine Pro-B | ITD | - | 1 ± 0.2 | [3] |

| Ba/F3-FLT3-D835Y | Murine Pro-B | TKD (D835Y) | - | 10.0 | |

| Ba/F3-FLT3-ITD+D835Y | Murine Pro-B | ITD + TKD (D835Y) | - | <10 | [3] |

| Ba/F3-FLT3-ITD+F691L | Murine Pro-B | ITD + TKD (F691L) | - | <10 | [3] |

| EOL-1 | AML | WT | - | 0.045 | [3] |

| MEC-1 | CLL | - | - | 32.0 | [6] |

| Ba/F3-BTK-WT | Murine Pro-B | - | WT | 8 | [2] |

| Ba/F3-BTK-C481S | Murine Pro-B | - | C481S | 2.5 | [2] |

Table 2: Comparative IC50 Values of this compound and Other FLT3 Inhibitors in Ba/F3-FLT3-D835Y Cells

| Inhibitor | IC50 (nM) | Citation(s) |

| This compound | 10.0 | |

| Quizartinib | 115.3 | |

| Gilteritinib | 98.4 | |

| Crenolanib | 257.6 |

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its anti-leukemic effects by disrupting key signaling pathways that drive proliferation and survival in hematologic malignancies. The specific mechanism varies depending on the genetic context of the cancer cells.

In FLT3-Mutated Acute Myeloid Leukemia (AML)

In AML cells harboring FLT3-ITD mutations, this compound potently inhibits the constitutive activation of FLT3 and its downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. This leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing G1 phase cell cycle arrest and apoptosis.[4]

References

- 1. The multi-kinase inhibitor this compound exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to establish acute myeloid leukemia xenograft models using immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

The Discovery and Development of CG-806 (Luxeptinib): A Multi-Kinase Inhibitor for Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CG-806, also known as luxeptinib (B3323188), is a first-in-class, orally bioavailable, non-covalent, multi-kinase inhibitor demonstrating significant promise in the treatment of various hematologic malignancies. Developed by Aptose Biosciences, this compound potently targets key drivers of cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases. Its unique mechanism of action, targeting both primary oncogenic drivers and potential resistance pathways, has positioned it as a promising therapeutic candidate for patients with relapsed or refractory acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other B-cell malignancies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Introduction: The Rationale for a Multi-Targeted Kinase Inhibitor

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many cancers. However, the emergence of resistance, often driven by mutations in the target kinase or activation of alternative survival pathways, remains a significant clinical challenge. This necessitates the development of next-generation inhibitors with broader activity against both wild-type and mutant kinases, as well as the ability to co-target key oncogenic signaling networks.

This compound was designed to address this unmet need. Its development was predicated on the identification of a single agent that could potently inhibit multiple, non-overlapping oncogenic pathways crucial for the survival and proliferation of various hematologic cancer cells. The primary targets of this compound—FLT3, BTK, and Aurora kinases—are all clinically validated targets in hematologic malignancies.

-

FLT3: Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1]

-

BTK: A critical component of the B-cell receptor (BCR) signaling pathway, BTK is a validated therapeutic target in various B-cell malignancies, including CLL and SLL.

-

Aurora Kinases: These serine/threonine kinases play a crucial role in cell cycle regulation, and their overexpression is implicated in the pathogenesis of various cancers.

By simultaneously inhibiting these key kinases, this compound aims to achieve superior anti-cancer activity, overcome resistance mechanisms, and provide a new therapeutic option for patients with difficult-to-treat hematologic cancers.

Preclinical Development

The preclinical evaluation of this compound encompassed a wide range of in vitro and in vivo studies to characterize its biochemical potency, cellular activity, and anti-tumor efficacy.

Biochemical Kinase Inhibition Profile

This compound is a potent inhibitor of wild-type and various mutant forms of FLT3, as well as key kinases in the BCR signaling pathway. The half-maximal inhibitory concentrations (IC50) against a panel of kinases are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| FLT3-WT | 8.7 | [2] |

| FLT3-ITD | 0.8 | [2] |

| BTK (Wild-Type) | 8 | [3] |

| BTK (C481S Mutant) | 2.5 | [3] |

| SYK | Potent Inhibition | [4] |

In Vitro Cellular Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity against a broad range of hematologic malignancy cell lines.

| Cell Line | Disease Type | FLT3 Status | This compound IC50 (nM) | Reference |

| EOL-1 | AML | WT | 0.045 | [2] |

| MV4-11 | AML | FLT3-ITD | Not Specified | [4] |

| MEC-1 | CLL | Not Specified | 32 | [4] |

In primary patient samples, this compound has shown superior potency compared to other FLT3 inhibitors. In a study of 124 freshly isolated CLL patient marrow samples, the median IC50 for this compound was 0.11 µM, compared to 4.09 µM for ibrutinib (B1684441).[5]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in murine xenograft models of AML. In a model using MV4-11 cells, oral administration of this compound led to a dose-dependent inhibition of tumor growth.[2] Furthermore, in a patient-derived xenograft (PDX) model from an AML patient with dual FLT3/D835 mutations, luxeptinib demonstrated highly potent anti-leukemic efficacy and was well-tolerated.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of multiple key signaling pathways.

FLT3 Signaling Pathway Inhibition

In FLT3-mutant AML cells, this compound potently inhibits the constitutive activation of the FLT3 receptor, leading to the suppression of downstream signaling pathways, including STAT5. In MV4-11 cells, treatment with 500 pM of luxeptinib for one hour completely inhibited the phosphorylation of FLT3 and STAT5.[4] This blockade of FLT3 signaling induces G1 phase cell cycle arrest and apoptosis.[6]

Caption: Inhibition of the FLT3 signaling pathway by this compound.

BCR Signaling Pathway Inhibition

In B-cell malignancies, this compound disrupts the B-cell receptor (BCR) signaling cascade by inhibiting both BTK and SYK. This dual inhibition leads to the suppression of downstream effectors, including PLCγ2, AKT, and ERK.[4] This comprehensive blockade of BCR signaling ultimately induces apoptosis in malignant B-cells.[7]

Caption: Dual inhibition of the BCR signaling pathway by this compound.

Aurora Kinase Inhibition and Cell Cycle Arrest

This compound also targets Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases disrupts cell division, leading to cell cycle arrest. Interestingly, the effect on the cell cycle appears to be dependent on the FLT3 mutational status. In FLT3 mutant cells, this compound induces a G1 phase blockage, while in FLT3 wild-type cells, it results in G2/M arrest.[6]

Clinical Development

This compound (luxeptinib) has been evaluated in Phase 1a/b clinical trials for patients with relapsed or refractory hematologic malignancies.

Phase 1a/b Trial in B-Cell Malignancies (NCT03893682)

This open-label, dose-escalation study enrolled patients with relapsed or refractory CLL/SLL or Non-Hodgkin's Lymphomas.[8]

-

Dose Escalation: Patients received this compound orally at doses ranging from 150 mg to 900 mg twice daily (BID).[9]

-

Safety and Tolerability: The treatment was generally well-tolerated. One dose-limiting toxicity (DLT) of hypertension was observed.[9] The most common drug-related Grade ≥3 treatment-emergent adverse events (TEAEs) included neutropenia, leukocytosis, and hypertension.[5]

-

Pharmacokinetics: Preliminary pharmacokinetic analyses showed that steady-state plasma concentrations (Cmin) in the 1µM range were achieved at doses of ≥300 mg BID and were sustained over multiple cycles.[5]

-

Efficacy: Anti-tumor activity was observed in multiple B-NHL subtypes and CLL/SLL patients, including those with prior ibrutinib exposure.[9]

Phase 1a/b Trial in AML and MDS (NCT04477291)

This multicenter, open-label, dose-escalation study is evaluating this compound in patients with relapsed or refractory AML or higher-risk MDS.[10]

-

Dose Escalation: Dosing started at 450 mg PO BID.[10]

-

Patient Population: The trial has enrolled patients with FLT3-ITD, FLT3-TKD, and FLT3-WT AML.[9]

-

Safety and Tolerability: this compound has demonstrated a favorable safety profile in this patient population.[9]

-

Efficacy: Anti-tumor activity has been observed in heavily pretreated relapsed AML patients.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical characterization of this compound.

Biochemical Kinase Inhibition Assay (Example: FLT3)

This assay determines the in vitro potency of this compound against purified kinase enzymes.

-

Principle: A common method is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

-

Materials:

-

Recombinant human FLT3 enzyme

-

Substrate (e.g., Myelin Basic Protein)

-

ATP

-

Kinase buffer

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the inhibitor solution or vehicle control.

-

Add the FLT3 enzyme to each well.

-

Initiate the kinase reaction by adding a solution containing the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and detect the signal according to the assay kit manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Caption: General workflow for a biochemical kinase inhibition assay.

Cell Viability Assay (Example: MTS Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: The MTS assay is a colorimetric method where a tetrazolium salt (MTS) is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Materials:

-

Hematologic malignancy cell lines (e.g., MV4-11, MEC-1)

-

Complete cell culture medium

-

This compound (serially diluted)

-

96-well plates

-

MTS reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells at an appropriate density in a 96-well plate.

-

Allow cells to attach or acclimate overnight.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Phosphorylated Proteins (Example: p-BTK, p-SYK)

This technique is used to detect the inhibition of specific signaling proteins within the cell.

-

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of kinases.

-

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-SYK, anti-SYK, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane and add a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Conclusion and Future Directions

This compound (luxeptinib) is a promising multi-kinase inhibitor with a unique mechanism of action that targets key oncogenic drivers in a range of hematologic malignancies. Preclinical studies have demonstrated its potent and broad activity against both wild-type and mutant forms of FLT3, as well as its ability to effectively block BCR signaling. Early clinical data from Phase 1 trials have shown a manageable safety profile and encouraging signs of anti-tumor activity in heavily pretreated patient populations.

The development of this compound highlights the potential of multi-targeted kinase inhibitors to overcome resistance and improve outcomes for patients with hematologic cancers. Ongoing and future clinical trials will further define the efficacy and safety of this compound, both as a single agent and in combination with other therapies, and will be crucial in determining its ultimate role in the treatment of these challenging diseases. The continued investigation of its broad kinase inhibition profile may also uncover its potential in other malignancies.

References

- 1. Luxeptinib for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]

- 2. Luxeptinib (this compound) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual BTK/SYK inhibition with this compound (luxeptinib) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. physiology.elte.hu [physiology.elte.hu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Luxeptinib interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]

The Kinase Selectivity Profile of Luxeptinib (CG-806): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luxeptinib (B3323188) (formerly CG-806) is a potent, orally bioavailable, multi-kinase inhibitor currently under clinical investigation for the treatment of various hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Its mechanism of action is characterized by the potent and selective inhibition of key kinases involved in cancer cell proliferation, survival, and resistance, most notably FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2] This technical guide provides an in-depth overview of the kinase selectivity profile of luxeptinib, presenting quantitative inhibition data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates.

Kinase Selectivity Profile of Luxeptinib (this compound)

Luxeptinib exhibits a distinct kinase selectivity profile, potently targeting kinases that are critical drivers in hematologic cancers while sparing others that are often associated with toxicity. Broad kinase screening has demonstrated its high affinity for all forms of FLT3 and BTK, including wild-type and clinically relevant mutant variants that confer resistance to other inhibitors.

Quantitative Kinase Inhibition Data

The inhibitory activity of luxeptinib has been quantified against a broad panel of kinases using various assay formats. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for key targets.

Table 1: Inhibitory Activity (IC50) of Luxeptinib Against Key Kinases

| Kinase Target | IC50 (nM) | Assay Platform |

| FLT3 | ||

| FLT3-WT | 8.7 | Reaction Biology |

| FLT3-ITD | 0.8 | Reaction Biology |

| BTK | ||

| BTK-WT | 5.0 | Reaction Biology |

| BTK-C481S | 2.5 | Reaction Biology |

| Aurora Kinases | ||

| AURKA | 1.0 | Reaction Biology |

| AURKB | 3.0 | Reaction Biology |

| Other Relevant Kinases | ||

| LYN A | 2.0 | Reaction Biology |

| LYN B | 6.9 | Reaction Biology |

| LCK | 0.7 | Reaction Biology |

| BLK | 0.7 | Reaction Biology |

| ITK | 4.3 | Reaction Biology |

| BMX/ETK | 14.5 | Reaction Biology |

| CSF1R (FMS) | 0.6 | Reaction Biology |

| TRKA | 1.0 | Reaction Biology |

| TRKB | 4.5 | Reaction Biology |

| TRKC | 0.9 | Reaction Biology |

| DDR2 | 3.0 | Reaction Biology |

| MET | 8.1 | Reaction Biology |

| RET | 9.4 | Reaction Biology |

| c-SRC | 110 | Reaction Biology |

| YES1 | 310 | Reaction Biology |

| FGR | 83 | Reaction Biology |

| FER | 14 | Reaction Biology |

| TEC | >1000 | Reaction Biology |

| EGFR | >1000 | Reaction Biology |

| ErbB2 | >1000 | Reaction Biology |

| ErbB4 | >1000 | Reaction Biology |

Data sourced from "Luxeptinib (this compound) targets FLT3 and clusters of kinases operative in acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Table 2: Binding Affinity (Kd) of Luxeptinib for FLT3 Variants

| FLT3 Variant | Kd (nM) | Assay Platform |

| FLT3-WT | 0.24 | DiscoverX KINOMEscan |

| FLT3-ITD | 3.1 | DiscoverX KINOMEscan |

| FLT3-D835Y (TKD) | 4.2 | DiscoverX KINOMEscan |

| FLT3-ITD/F691L (GK) | 15 | DiscoverX KINOMEscan |

Data sourced from "Luxeptinib (this compound) targets FLT3 and clusters of kinases operative in acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity profile of luxeptinib.

Radiometric Filter Binding Assay (Reaction Biology Corporation)

This assay directly measures the catalytic activity of kinases by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Protocol:

-

Reaction Setup: Kinase reactions are prepared in a total volume of 25 µL containing the kinase, a specific peptide or protein substrate, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

-

Compound Addition: Luxeptinib is serially diluted and added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]-ATP at a concentration around the Km for each specific kinase.

-

Incubation: The reaction mixtures are incubated at 30°C for a predetermined time (e.g., 120 minutes), ensuring the reaction is in the linear range.

-

Termination and Capture: The reactions are stopped by spotting the mixture onto P81 phosphocellulose filter paper. The filter paper binds the phosphorylated substrate.

-

Washing: The filter paper is washed extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]-ATP.

-

Detection: The radioactivity retained on the filter paper is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay (DiscoverX)

This is a competition-based binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.

Protocol:

-

Kinase Preparation: DNA-tagged kinases are produced in E. coli or HEK-293 cells.

-

Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to create an affinity resin.

-

Competition Reaction: The DNA-tagged kinase, the ligand-coated beads, and luxeptinib are combined in a binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

-

Incubation: The reaction is incubated at room temperature with shaking for 1 hour to allow for equilibrium to be reached.

-

Washing: The beads are washed to remove unbound components.

-

Elution: The bound kinase is eluted from the beads.

-

Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).

-

Data Analysis: The amount of kinase bound to the resin is compared to a DMSO control to determine the percentage of inhibition. Kd values are calculated from the dose-response curve.

Mobility Shift Kinase Assay (Carna Biosciences)

This assay measures the electrophoretic mobility shift that occurs when a substrate peptide is phosphorylated.

Protocol:

-

Kinase Reaction: The kinase reaction is performed in a 384-well plate containing the kinase, a fluorescently labeled peptide substrate, ATP, and luxeptinib at various concentrations.

-

Incubation: The reaction is incubated at room temperature for a specified period.

-

Electrophoretic Separation: A portion of the reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the phosphorylated and non-phosphorylated substrates to separate based on their different charge-to-mass ratios.

-

Detection: The separated fluorescently labeled peptides are detected by a laser-induced fluorescence detector.

-

Data Analysis: The ratio of the phosphorylated product to the non-phosphorylated substrate is calculated. The percentage of inhibition is determined relative to a DMSO control, and IC50 values are generated from the dose-response data.

Signaling Pathway Modulation by Luxeptinib

Luxeptinib exerts its anti-cancer effects by concurrently inhibiting multiple oncogenic signaling pathways.

Inhibition of FLT3 Signaling

Luxeptinib potently inhibits both wild-type and mutant forms of FLT3, a key driver in a significant subset of AML cases. This inhibition blocks downstream signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, leading to reduced cell proliferation and increased apoptosis.

Caption: Luxeptinib inhibits FLT3 signaling pathways.

Inhibition of BTK Signaling in B-Cell Malignancies

In B-cell cancers, luxeptinib targets the B-cell receptor (BCR) signaling pathway by inhibiting BTK and other key kinases like LYN and SYK. This disrupts downstream signaling through PLCγ2, PI3K/AKT, and NF-κB, which are crucial for B-cell survival and proliferation.

Caption: Luxeptinib inhibits BCR signaling via BTK.

Inhibition of Aurora Kinase Signaling and Cell Cycle Progression

Luxeptinib's inhibition of Aurora kinases A and B disrupts critical processes in mitosis, such as centrosome separation and spindle assembly. This leads to defects in cell division and can induce cell cycle arrest, particularly a G2/M phase arrest in FLT3 wild-type AML cells, and subsequent apoptosis.[1][2]

Caption: Luxeptinib disrupts mitosis via Aurora kinase inhibition.

Conclusion

Luxeptinib (this compound) possesses a unique and potent kinase selectivity profile that rationally targets key oncogenic drivers in hematological malignancies. Its ability to inhibit wild-type and mutant forms of FLT3 and BTK, coupled with its activity against Aurora kinases, provides a multi-pronged approach to overcoming cancer cell proliferation, survival, and drug resistance. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and clinicians involved in the development and application of novel kinase inhibitors.

References

The Role of Luxeptinib (CG-806) in FLT3-ITD Positive Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is associated with a poor prognosis. Luxeptinib (formerly CG-806), a potent, oral, multi-kinase inhibitor, has demonstrated significant preclinical activity against FLT3-ITD positive AML. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and relevant experimental protocols for evaluating Luxeptinib. The data presented herein supports its ongoing clinical development as a promising therapeutic agent for this challenging malignancy.

Introduction: The Challenge of FLT3-ITD Positive AML

Acute Myeloid Leukemia is a heterogeneous hematologic malignancy characterized by the clonal expansion of myeloid blasts. FLT3-ITD mutations, present in approximately 25-30% of AML patients, lead to constitutive activation of the FLT3 receptor tyrosine kinase.[1] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as STAT5, MAPK, and PI3K/AKT, and is a significant contributor to poor clinical outcomes.[1] While several FLT3 inhibitors have been developed, resistance often emerges, highlighting the need for novel therapeutic strategies.[2]

Luxeptinib (this compound) is a first-in-class, non-covalent, pan-FLT3/pan-BTK inhibitor.[3] Its multi-targeted approach, which also includes the inhibition of Aurora kinases, offers a potential advantage in overcoming the resistance mechanisms that limit the efficacy of more selective FLT3 inhibitors.[2][4]

Mechanism of Action of Luxeptinib (this compound)

Luxeptinib exerts its anti-leukemic effects through the simultaneous inhibition of multiple key oncogenic kinases. In FLT3-ITD positive AML, its primary mechanism involves the potent inhibition of the constitutively active FLT3 receptor, thereby blocking downstream pro-survival signaling.

Direct Inhibition of FLT3 and its Mutations

Luxeptinib potently inhibits both wild-type and various mutant forms of FLT3 at low nanomolar concentrations.[2] This includes the ITD mutation as well as tyrosine kinase domain (TKD) mutations, such as D835Y, and the gatekeeper mutation F691L, which can confer resistance to other FLT3 inhibitors.[2]

Co-targeting of BTK and Aurora Kinases

Beyond FLT3, Luxeptinib also inhibits Bruton's tyrosine kinase (BTK) and Aurora kinases.[2] The inhibition of these additional kinases may contribute to its superior efficacy by disrupting parallel survival pathways that can mediate resistance to FLT3-targeted therapies.[2][4] In FLT3-ITD mutated cells, Luxeptinib has been shown to induce G1 phase cell cycle arrest.[2]

Preclinical Efficacy Data

Luxeptinib has demonstrated superior anti-leukemic activity compared to other FLT3 inhibitors in various preclinical models of FLT3-ITD positive AML.

In Vitro Kinase and Cell-Based Potency

The following tables summarize the inhibitory activity of Luxeptinib against key kinases and its anti-proliferative effects in AML cell lines.

| Kinase | IC₅₀ (nmol/L) |

| FLT3-WT | 8.7 |

| FLT3-ITD | 0.8 |

| TEC | 139 |

| EGFR | >1,000 |

| Table 1: Potency of Luxeptinib against key kinases.[2] |

| FLT3 Protein (fragments) | Kd (nmol/L) |

| FLT3–WT | 0.24 |

| FLT3– ITD | 3.1 |

| FLT3 D835Y (TKD) | 4.2 |

| Table 2: Binding affinity of Luxeptinib to WT and mutant forms of FLT3.[2] |

| Cell Line | FLT3 Status | Mean IC₅₀ (nmol/L) |

| EOL-1 | WT | 0.045 |

| MV4–11 | FLT3-ITD | 1.0 |

| MOLM-13 | FLT3-ITD | 2.0 |

| Table 3: Antiproliferative potency of Luxeptinib against malignant human myeloid cell lines.[2] |

| FLT3 Inhibitor | FLT3-ITD | FLT3 D835Y | FLT3-ITD + D835Y | FLT3-ITD + F691L |

| This compound | 1 ± 0.2 | 16 ± 1 | 13 ± 2 | 16 ± 3 |

| Quizartinib | 4 ± 0.5 | 104 ± 15 | 111 ± 14 | 1,180 ± 210 |

| Gilteritinib | 53 ± 5 | 21 ± 3 | 18 ± 2 | 23 ± 3 |

| Crenolanib | 70 ± 8 | 3 ± 0.5 | 2 ± 0.3 | 2 ± 0.4 |

| Table 4: IC₅₀ (nmol/L) in Ba/F3 cells transfected with FLT3 variants.[2] |

In Vivo Efficacy in Xenograft Models

In a murine xenograft model using Baf3-FLT3-ITD cells, Luxeptinib significantly reduced the leukemia burden and eliminated leukemia-related splenomegaly.[4] At a dose of 100 mg/kg, a 93% reduction in leukemia burden was observed.[4] In an MV4-11 FLT3-ITD xenograft model, oral administration of Luxeptinib resulted in dose-dependent inhibition of tumor growth.

Clinical Development

Luxeptinib is currently being evaluated in a Phase 1a/b clinical trial for patients with relapsed or refractory AML and higher-risk myelodysplastic syndromes (NCT04477291).[5] As of June 2023, in the AML trial, 40 patients have been treated, with 16 (40%) harboring FLT3-ITD mutations.[6] The drug has shown a favorable safety profile.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of Luxeptinib in FLT3-ITD positive AML.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to Luxeptinib treatment using a luminescent-based ATP assay.

Materials:

-

FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11)

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

Luxeptinib (this compound)

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-